molecular formula C24H46O6 B077869 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane CAS No. 13052-09-0

2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane

Cat. No.: B077869
CAS No.: 13052-09-0
M. Wt: 430.6 g/mol
InChI Key: JUIBLDFFVYKUAC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane is an organic peroxide compound with the molecular formula C24H46O6. It is commonly used as a radical initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is a colorless, oily liquid with a slight mint odor and is known for its instability and tendency to decompose, releasing oxygen .

Preparation Methods

2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane can be synthesized through the reaction of 2-ethylhexanoic acid with hydrogen peroxide. The reaction typically requires careful control of temperature and pH to ensure the formation of the desired peroxide compound. Industrial production methods involve the use of specialized equipment to handle the reactive and potentially hazardous nature of the compound .

Chemical Reactions Analysis

2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate polymerization reactions, making the compound valuable in the production of polymers and copolymers. The decomposition can be triggered by heat, light, or the presence of certain catalysts. The major products formed from these reactions are typically polymers with well-defined structures and properties .

Scientific Research Applications

2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane is widely used in scientific research, particularly in the fields of polymer chemistry and materials science. It serves as a radical initiator in the synthesis of various polymers, including polyethylene copolymers and polyethylene rubbers. Additionally, it is used in the synthesis of heterocyclic boron compounds and other specialized materials. Its ability to generate free radicals makes it a valuable tool in studying radical polymerization mechanisms and developing new polymerization techniques .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane involves its decomposition to form free radicals. These radicals can initiate chain reactions in polymerization processes, leading to the formation of long polymer chains. The compound’s ability to generate radicals is due to the presence of the peroxide groups, which can easily break down under appropriate conditions, releasing oxygen and forming reactive radical species .

Comparison with Similar Compounds

2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane is similar to other organic peroxides, such as tert-butyl hydroperoxide and benzoyl peroxide. it is unique in its structure, which includes two 2-ethylhexanoylperoxy groups attached to a dimethylhexane backbone. This structure provides specific reactivity and stability characteristics that make it suitable for certain applications. Similar compounds include 2,5-Dimethyl-2,5-bis(tert-butylperoxy)hexane and 2,5-Dimethyl-2,5-di(2-ethylhexanoylperoxy)hexane .

Properties

IUPAC Name

[5-(2-ethylhexanoylperoxy)-2,5-dimethylhexan-2-yl] 2-ethylhexaneperoxoate
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InChI

InChI=1S/C24H46O6/c1-9-13-15-19(11-3)21(25)27-29-23(5,6)17-18-24(7,8)30-28-22(26)20(12-4)16-14-10-2/h19-20H,9-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JUIBLDFFVYKUAC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCC(CC)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C(CC)CCCC
Source PubChem
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Molecular Formula

C24H46O6
Record name 2,5-DIMETHYL-2,5-DI-(2-ETHYLHEXANOYLPEROXY)HEXANE
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DSSTOX Substance ID

DTXSID90864350
Record name 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane
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Molecular Weight

430.6 g/mol
Source PubChem
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Physical Description

Liquid
Record name Hexaneperoxoic acid, 2-ethyl-, OO1,OO1'-(1,1,4,4-tetramethyl-1,4-butanediyl) ester
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CAS No.

13052-09-0
Record name 2,5-DIMETHYL-2,5-DI-(2-ETHYLHEXANOYLPEROXY)HEXANE
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Record name Hexaneperoxoic acid, 2-ethyl-, OO1,OO1′-(1,1,4,4-tetramethyl-1,4-butanediyl) ester
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Record name 2,5-dimethylhexane-2,5-diylbis(2-(ethylperoxy)hexanoate)
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Record name Hexaneperoxoic acid, 2-ethyl-, OO1,OO1'-(1,1,4,4-tetramethyl-1,4-butanediyl) ester
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Record name 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane
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Record name 1,1,4,4-tetramethylbutane-1,4-diyl bis(2-ethylperoxyhexanoate)
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Record name 2,5-DIMETHYL-2,5-BIS(2-ETHYLHEXANOYLPEROXY)HEXANE
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Synthesis routes and methods

Procedure details

Sodium hydroxide (25% aqueous solution), 2-ethylhexanoyl chloride (93%), 2,5-dimethyl-2,5-dihydroperoxyhexane (70%) are introduced into the mixing reactor (21) along with an aliphatic organic solvent (hexane, heptane etc.) at the rate of 51 lbs/hr, 31 lbs/hr and 38 lbs/hr respectively. The temperature in the reaction zone 21 is maintained at about 30° C and that in the after reaction zone 22 at about 20° C. The product 2,5-dimethyl-2,5-di(2-ethylhexanoylperoxy)hexane is obtained at the rate of about 50 lbs/hr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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